molecular formula C8H7F5N2O2 B2410741 3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid CAS No. 2054953-13-6

3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B2410741
CAS No.: 2054953-13-6
M. Wt: 258.148
InChI Key: CZVKSYBPBHUFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with difluoromethyl and trifluorobutanoic acid groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2O2/c9-7(10)4-1-2-15(14-4)5(3-6(16)17)8(11,12)13/h1-2,5,7H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVKSYBPBHUFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as oxidation, esterification, and addition reactions, followed by purification techniques like crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrazole ring .

Scientific Research Applications

3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. For instance, in agrochemical applications, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is unique due to its combination of difluoromethyl and trifluorobutanoic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of fungicides and other agrochemicals .

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